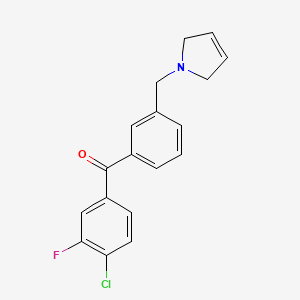

(4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert ketones to alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may enable interactions with biological targets, leading to the development of drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to environmental factors.

Mecanismo De Acción

The mechanism by which (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures enable it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

(4-Chlorophenyl)(phenyl)methanone: This compound shares a similar core structure but lacks the fluorine and pyrrole groups.

(4-Fluorophenyl)(phenyl)methanone: Similar to the previous compound, but with a fluorine atom instead of chlorine.

(4-Chloro-3-fluorophenyl)(phenyl)methanone: This compound is more closely related, differing only in the absence of the pyrrole group.

Uniqueness

The presence of both chlorine and fluorine atoms, along with the pyrrole group, makes (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone unique

Actividad Biológica

The compound (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , often referred to as a pyrrolidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-fluoro-substituted phenyl ring and a pyrrolidine moiety. The presence of halogen atoms (chlorine and fluorine) is significant as they often enhance the biological activity of organic compounds by influencing their electronic properties and lipophilicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrolidine have been shown to inhibit various cancer cell lines effectively. A comparative study indicated that similar structures exhibited IC50 values less than those of standard anticancer drugs like doxorubicin, suggesting potent cytotoxic effects against cancer cells such as Jurkat and HT29 lines .

The mechanism behind the anticancer activity is primarily attributed to the inhibition of key proteins involved in cell proliferation and survival. For example, compounds with similar structures have been observed to downregulate the expression of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies reveal that the introduction of halogen atoms at specific positions on the phenyl rings significantly enhances biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine has been correlated with improved binding affinity to target proteins involved in cancer progression .

Data Tables

| Compound | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| Compound A | < 10 | Mcl-1 | Anticancer |

| Compound B | 15 | CDK9 | Anticancer |

| Compound C | 8 | 5-HT Receptor | Neuropharmacological |

Case Studies

- Case Study on Anticancer Efficacy : A study evaluating a series of pyrrolidine derivatives demonstrated that modifications in the phenyl ring significantly altered their cytotoxic profiles. The most active compound exhibited an IC50 value lower than 5 µM against multiple cancer cell lines, indicating high potency .

- Neuropharmacological Studies : Research has also explored the effects of similar compounds on neurotransmitter systems, particularly serotonin receptors. Compounds with fluorinated phenyl rings showed enhanced inhibition of serotonin uptake, which may have implications for treating mood disorders .

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIVCBHWXOSOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643491 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-13-8 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.